molecular formula C18H21N3O2S B5719400 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide

4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5719400
M. Wt: 343.4 g/mol
InChI Key: RTYZETGLNMGBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide, also known as PTB, is a chemical compound that has been extensively studied for its potential use in scientific research. PTB is a small molecule that has shown promise in various applications, including as a tool in drug discovery and as a probe for studying biological systems.

Mechanism of Action

4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide works by binding to the active site of enzymes, inhibiting their activity. Specifically, 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. By inhibiting DPP-IV, 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has the potential to be used in the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide are still being studied. However, it has been shown to have a potential role in the regulation of blood glucose levels. 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has a high binding affinity for its target enzymes, making it a potent inhibitor. However, one limitation of using 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its potential toxicity. 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide. One area of interest is the development of new drugs based on 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide. By understanding the mechanism of action of 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide, researchers may be able to develop more potent inhibitors of target enzymes. Additionally, 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with 2-thiophenecarbonyl chloride to form 4-chlorobenzoyl-2-thiophenecarboxylic acid. This compound is then reacted with N-(piperidin-1-yl)methanimidamide to form 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide.

Scientific Research Applications

4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been used in various scientific research applications, including as a tool in drug discovery. 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. 4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has also been used as a probe for studying biological systems, including the structure and function of proteins.

properties

IUPAC Name

[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c19-17(20-23-18(22)16-5-4-12-24-16)15-8-6-14(7-9-15)13-21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYZETGLNMGBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-ylmethyl)-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide

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